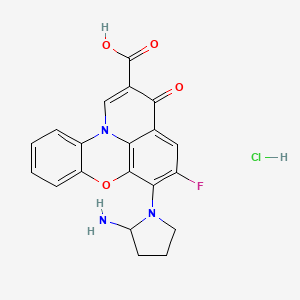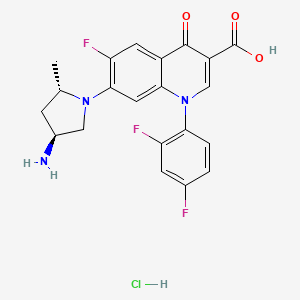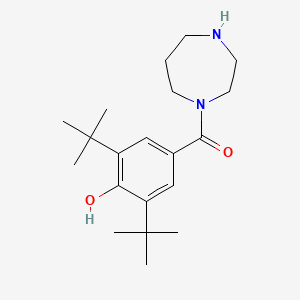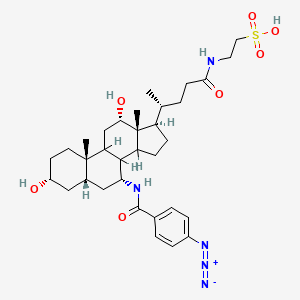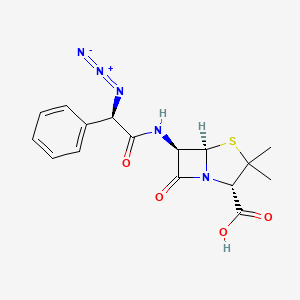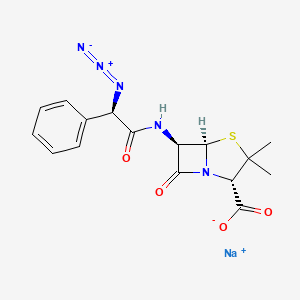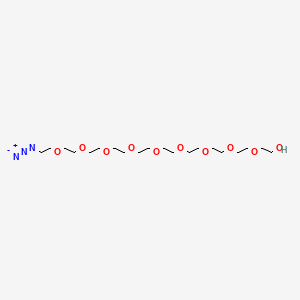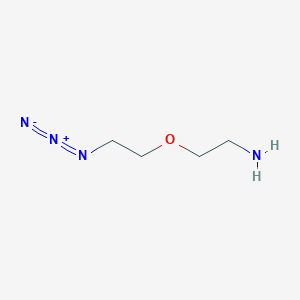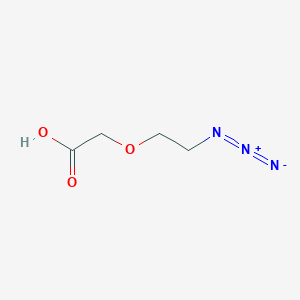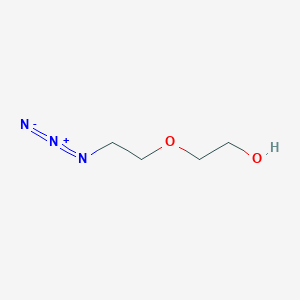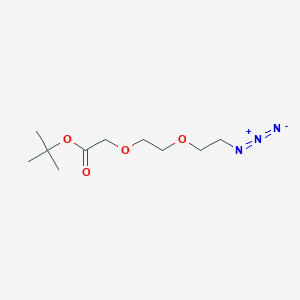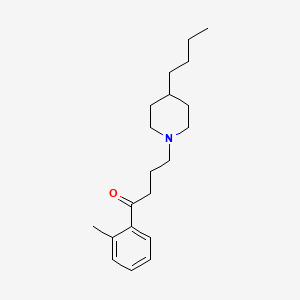
4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one
Übersicht
Beschreibung
AC-42 is an M1 muscarinic receptor allosteric agonist.
Wissenschaftliche Forschungsanwendungen
Crystallographic Structure Studies
Research into compounds structurally similar to 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one has focused on understanding their crystallographic structures. For example, the crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one was studied using x-ray analysis, highlighting the importance of such studies in understanding molecular conformations and arrangements (Shi & Jiang, 1999).
Structure-Activity Relationship (SAR) Studies
SAR studies, such as those on the homopiperazine analog of haloperidol, provide insights into the effects of structural modifications on binding affinity at dopamine and serotonin receptor subtypes. This research is crucial for the development of new pharmaceutical agents (Peprah et al., 2012).
Molecular Association and Solubility Enhancement
The molecular association between similar compounds and other agents can result in improved solubility, which is vital for pharmaceutical applications. An example is the study of the association between 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1) and 2-hydroxypropyl-β-cyclodextrin (HPBCD) (Devine et al., 2020).
Synthesis of Sigma Ligands
Research on the synthesis of sigma ligands, including 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines, contributes significantly to understanding receptor interactions and potential therapeutic uses (Perregaard et al., 1995).
Corrosion Inhibition Studies
Some derivatives of 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one have been studied as corrosion inhibitors, demonstrating the compound's potential in industrial applications (Olasunkanmi et al., 2016).
Intramolecular Cyclization Research
Research into intramolecular cyclization processes, using compounds like 4-((4-methylphenyl)sulfonyl)-1- (triphenylphosphoranylidene)butan-2-one, aids in the synthesis of diverse heterocyclic compounds, which are crucial in various chemical and pharmaceutical processes (Benetti et al., 2002).
Hydrolysis Studies
Understanding the hydrolysis of similar compounds, such as 4-chloro-1-(4′-hydroxyphenyl)butan-1-one, is essential for comprehending their reactivity and stability, which has implications in both pharmaceutical and industrial chemistry (Kalyanam & Likhate, 1987).
Eigenschaften
CAS-Nummer |
244291-63-2 |
|---|---|
Produktname |
4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one |
Molekularformel |
C20H31NO |
Molekulargewicht |
301.5 g/mol |
IUPAC-Name |
4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one |
InChI |
InChI=1S/C20H31NO/c1-3-4-9-18-12-15-21(16-13-18)14-7-11-20(22)19-10-6-5-8-17(19)2/h5-6,8,10,18H,3-4,7,9,11-16H2,1-2H3 |
InChI-Schlüssel |
ANTKBACNWQHQJE-UHFFFAOYSA-N |
SMILES |
CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C |
Kanonische SMILES |
CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-n-butyl-1-(4-(2-methylphenyl)-4-oxo-1-butyl)-piperidine hydrogen chloride AC-42 AC42 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide](/img/structure/B1666403.png)
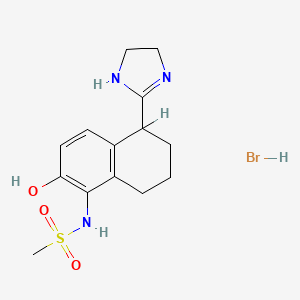
![ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1666405.png)
